(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS number
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS number
An In-depth Technical Guide to (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Compound Identification
| Identifier | Value |
| Chemical Name | (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol |
| Synonyms | (S)-3,3′-Dibromo-1,1′-Binaphthalene-2,2′-diol, (S)-3,3′-Dibromo-BINOL, (S)-Dibromo-1,1′-Bi-2,2′-naphthol, (S)-Dibromo-1,1′-Binaphthalene-2,2′-diol, (S)-Dibromo-1,1-Binaphthol, (S)-Dibromo-bi-2-naphthol.[1] |
| CAS Number | 119707-74-3[1][2][3] |
| Molecular Formula | C₂₀H₁₂Br₂O₂[1][2] |
| Molecular Weight | 444.12 g/mol [1][2] |
Physicochemical Properties
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a derivative of the well-known chiral ligand BINOL (1,1'-bi-2-naphthol), is a solid at room temperature.[2] Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it a valuable asset in asymmetric synthesis.[4][5]
| Property | Value |
| Appearance | White to light yellow to light orange powder/crystal[2] |
| Melting Point | 256-260 °C |
| Purity | Typically >96%[1] |
| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C)[2] |
Synthesis
The synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol typically involves the regioselective bromination of (S)-BINOL. The direct electrophilic substitution on the aromatic rings of optically active BINOL is a common strategy for its structural modification.[5][6]
Experimental Protocol: Bromination of (S)-BINOL
A general procedure for the bromination of a BINOL derivative involves reacting it with a brominating agent in a suitable solvent. For instance, reacting (S)-6,6′-di-tert-butyl-BINOL with excess bromine in dichloromethane at -78°C for 3 hours yielded the 3,3'-dibromo product in 80% yield.[6] While this is for a substituted BINOL, a similar principle applies to the synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol from (S)-BINOL.
Applications in Asymmetric Catalysis
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is a versatile precursor for a variety of chiral ligands and catalysts used in asymmetric synthesis.[7] The bromine atoms at the 3 and 3' positions act as synthetic handles for further derivatization, allowing for the fine-tuning of steric and electronic properties of the resulting ligands.[7]
Suzuki-Miyaura Coupling for 3,3'-Bis-arylated BINOL Derivatives
A key application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 3,3'-bis-arylated BINOL derivatives.[7] These derivatives are valuable chiral ligands.
Caption: Suzuki-Miyaura coupling of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol.
Experimental Protocol: Suzuki-Miyaura Coupling
An efficient catalytic system for this transformation involves the use of a palladium catalyst, a ligand, a base, and an arylboronic acid.[7]
| Palladium Catalyst | Ligand | Base | Arylboronic Acid | Yield |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Phenylboronic acid | >95%[7] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 4-Methoxyphenylboronic acid | 92%[7] |
Enantioselective Hetero-Diels-Alder Reaction
A BINOLate-zinc complex, prepared in situ from diethylzinc (Et₂Zn) and 3,3'-dibromo-BINOL, serves as a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes.[8] This reaction produces 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and enantiomeric excess.[8]
Caption: Catalytic cycle using a (S)-3,3'-Dibromo-BINOL-Zn complex.
Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction
The catalyst is prepared in situ from Et₂Zn and 3,3'-dibromo-BINOL.[8] The reaction between Danishefsky's diene and various aldehydes is then carried out in the presence of this catalyst, leading to the desired products with high enantioselectivity.[8] The enantioselectivity of the reaction is influenced by temperature, with lower temperatures generally leading to higher enantiomeric excess.[8]
Safety Information
| Hazard | Description |
| Pictograms | GHS09 (Hazardous to the aquatic environment) |
| Signal Word | Warning |
| Hazard Statements | H410: Very toxic to aquatic life with long-lasting effects |
| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local regulations. |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) respirator |
| Storage Class | 11: Combustible Solids |
References
- 1. calpaclab.com [calpaclab.com]
- 2. (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | TCI AMERICA [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 149821-06-7 | Benchchem [benchchem.com]
- 8. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
